

5,5'-Methylenedisalicylic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5,5'-Methylenedisalicylic acid

Cat. No.: B092375

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For Researchers, Scientists, and Drug Development Professionals

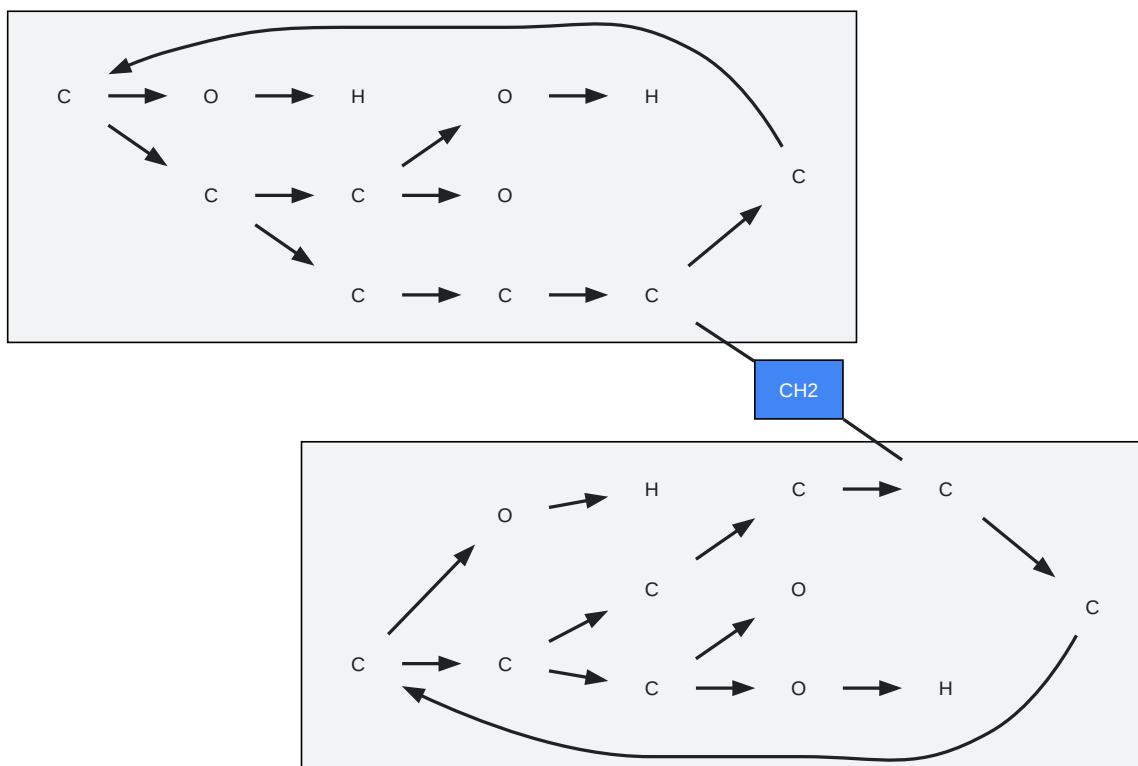
This technical guide provides a comprehensive overview of the molecular structure, weight, and key experimental protocols related to **5,5'-Methylenedisalicylic acid**. This document is intended to serve as a valuable resource for professionals in the fields of chemistry, microbiology, and drug development.

Core Molecular and Physical Properties

5,5'-Methylenedisalicylic acid is a dicarboxylic acid derivative of diphenylmethane. Its chemical structure consists of two salicylic acid moieties linked by a methylene bridge at the 5 and 5' positions. This unique structure underpins its chemical and biological activities.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ O ₆	[1][2]
Molecular Weight	288.25 g/mol	[1]
CAS Registry Number	122-25-8	[1]
Appearance	White to cream-colored crystalline powder	[2]
Melting Point	235-242 °C	[2][3]
Solubility	Insoluble in water; Soluble in methanol, ethanol, ether, acetone, and glacial acetic acid.	[1][2]
IUPAC Name	5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid	[2]

Molecular Structure



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Caption: Molecular structure of **5,5'-Methylenedisalicylic acid**.

Experimental Protocols

Synthesis of 5,5'-Methylenedisalicylic Acid

Method 1: Traditional Synthesis

A historical method for the preparation of **5,5'-Methylenedisalicylic acid** involves the reaction of salicylic acid with formaldehyde in the presence of sulfuric acid.

Materials:

- Salicylic acid

- Formaldehyde (formalin solution)
- Concentrated sulfuric acid
- Water
- Reaction vessel with stirring and heating capabilities
- Filtration apparatus

Procedure:

- In a suitable reaction vessel, dissolve salicylic acid in water.
- Slowly add concentrated sulfuric acid to the solution while stirring.
- Gradually add formaldehyde solution to the reaction mixture.
- Heat the mixture to 100°C under a nitrogen atmosphere and maintain stirring for 8 hours.
- After the reaction is complete, cool the mixture to room temperature.
- The precipitated product is collected by filtration, washed with water, and dried.

Method 2: Modern Synthesis using p-Toluenesulfonic Acid Catalyst

This method offers a more environmentally friendly approach by using a solid acid catalyst and water as the solvent, reducing the generation of acidic waste.

Materials:

- Salicylic acid
- Paraformaldehyde
- p-Toluenesulfonic acid (p-TSA)
- Water

- Reaction vessel with reflux condenser, stirring, and heating capabilities
- Filtration apparatus

Procedure:

- Combine salicylic acid, paraformaldehyde, and p-toluenesulfonic acid in a reaction vessel.
- Add water to the mixture (approximately 2-3 times the weight of salicylic acid).[4]
- Heat the reaction mixture to 95-100°C with constant stirring.[4]
- Maintain the reaction at this temperature under reflux for the desired time.
- Upon completion, cool the reaction mixture to allow the product to precipitate.
- Collect the solid product by filtration, wash thoroughly with water, and dry.

Biological Activity Evaluation

1. Stp1 Phosphatase Inhibition Assay

This colorimetric assay determines the inhibitory effect of **5,5'-Methylenedisalicylic acid** on the activity of the Ser/Thr phosphatase Stp1 from *Staphylococcus aureus*.

Materials:

- Purified Stp1 enzyme
- p-Nitrophenyl phosphate (pNPP) as a substrate
- Assay buffer (e.g., Tris-HCl buffer with appropriate pH and co-factors)
- **5,5'-Methylenedisalicylic acid** stock solution (dissolved in a suitable solvent like DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of **5,5'-Methylenedisalicylic acid** in the assay buffer.
- In a 96-well plate, add the diluted compound solutions to the respective wells.
- Add the purified Stp1 enzyme to each well containing the compound. Include a positive control (enzyme without inhibitor) and a negative control (compound without enzyme).
- Incubate the plate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
- Initiate the phosphatase reaction by adding the pNPP substrate to all wells.
- Incubate for a further period (e.g., 15-60 minutes) to allow for substrate conversion.
- Stop the reaction by adding a stop solution (e.g., NaOH).
- Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.
- Calculate the percentage of inhibition for each concentration of **5,5'-Methylenedisalicylic acid** and determine the IC₅₀ value.

2. Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of **5,5'-Methylenedisalicylic acid** against *Staphylococcus aureus*.

Materials:

- *Staphylococcus aureus* culture
- Mueller-Hinton Broth (MHB)
- **5,5'-Methylenedisalicylic acid** stock solution
- Sterile 96-well microplates

- Incubator

Procedure:

- Prepare a standardized inoculum of *S. aureus* (e.g., 0.5 McFarland standard).
- Perform serial two-fold dilutions of **5,5'-Methylenedisalicylic acid** in MHB in a 96-well plate.
- Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Include a positive control (bacteria without compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of **5,5'-Methylenedisalicylic acid** on mammalian cells.

Materials:

- Mammalian cell line (e.g., HeLa, HepG2)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **5,5'-Methylenedisalicylic acid** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- 96-well cell culture plates
- CO₂ incubator

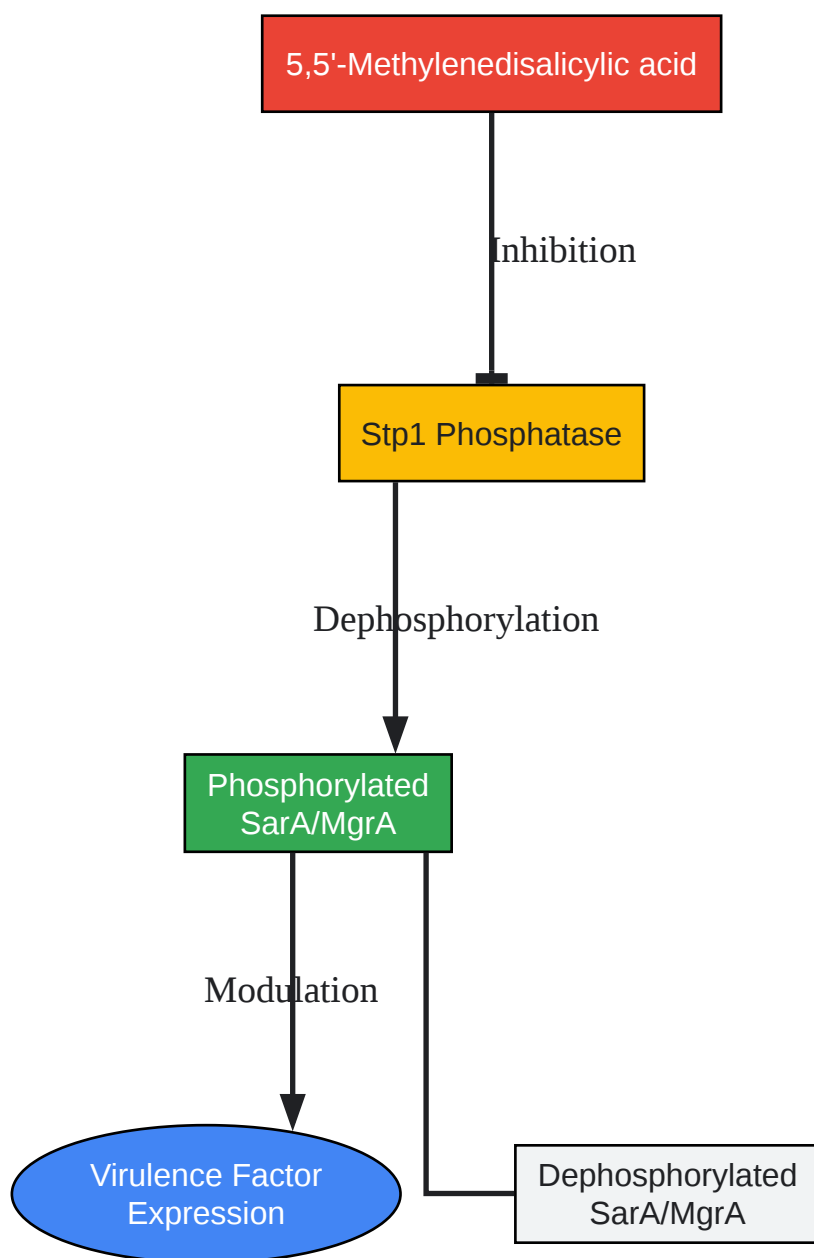
- Microplate reader

Procedure:

- Seed the mammalian cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.
- Prepare serial dilutions of **5,5'-Methylenedisalicylic acid** in the cell culture medium.
- Replace the old medium with the medium containing the diluted compound. Include a vehicle control (cells treated with the solvent used for the compound).
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
- Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Biological Role and Signaling Pathway

5,5'-Methylenedisalicylic acid has been identified as an inhibitor of the Ser/Thr phosphatase Stp1 in *Staphylococcus aureus*. Stp1 is a key enzyme that dephosphorylates and thereby modulates the activity of global transcriptional regulators such as SarA and MgrA. By inhibiting Stp1, **5,5'-Methylenedisalicylic acid** leads to the hyperphosphorylation of these regulators, which in turn affects the expression of virulence factors and contributes to a reduction in the pathogenicity of *S. aureus*.



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Caption: Inhibition of Stp1 by **5,5'-Methylenedisalicylic acid**.

Conclusion

This technical guide provides essential information on **5,5'-Methylenedisalicylic acid**, from its fundamental molecular properties to detailed experimental protocols for its synthesis and biological evaluation. The summarized data and methodologies are intended to facilitate further

research and development of this compound and its derivatives for potential therapeutic applications, particularly in the context of antibacterial drug discovery.

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